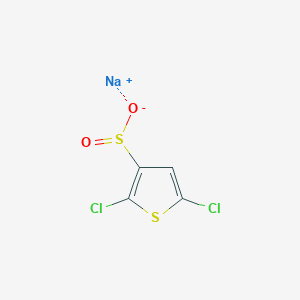

Sodium 2,5-dichlorothiophene-3-sulfinate

Description

Contextualization of Sodium 2,5-dichlorothiophene-3-sulfinate within Organosulfur Chemistry and Heterocyclic Systems

This compound belongs to the class of organosulfur compounds, specifically an aromatic sulfinate salt. nih.gov The core of this molecule is a thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom. This ring is substituted with two chlorine atoms at the 2 and 5 positions and a sodium sulfinate group (-SO₂Na) at the 3 position. cymitquimica.com The presence of the electron-withdrawing chlorine atoms and the sulfinate group significantly influences the electronic properties and reactivity of the thiophene ring. rsc.org

Organosulfur compounds are integral to many areas of chemistry and biology. nih.gov The sulfur atom, with its ability to exist in various oxidation states, imparts a rich and diverse reactivity to these molecules. nih.gov Heterocyclic systems, particularly those containing sulfur, are prevalent in numerous biologically active molecules and functional materials.

Overview of Sulfinate Reactivity in Modern Synthetic Approaches

Sulfinate salts, including sodium sulfinates, are highly versatile and valuable building blocks in organic synthesis. nih.govrsc.org They can act as nucleophiles or be precursors to sulfonyl radicals, enabling a wide array of chemical transformations. nih.govnih.gov Depending on the reaction conditions, sulfinates can serve as sulfonylating, sulfenylating, or sulfinylating reagents. rsc.org

Modern synthetic methods frequently employ sulfinate salts in cross-coupling reactions to form carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds. nih.govnih.gov For instance, palladium- or copper-catalyzed cross-coupling reactions of sulfinates with aryl halides or pseudohalides are common methods for the synthesis of sulfones. nih.govmdpi.com Furthermore, the generation of sulfonyl radicals from sulfinates under oxidative conditions allows for their participation in various addition and cyclization reactions. nih.gov

Research Significance and Scope of Investigation for this compound

The specific research significance of this compound lies in its potential as a precursor for the synthesis of novel, highly substituted thiophene derivatives. The dichlorinated thiophene core is a structural motif found in various biologically active compounds and functional materials. For example, derivatives of 2,5-dichlorothiophene (B70043) have been investigated for applications in polymer solar cells and have been used as intermediates in the synthesis of chalcones with potential antifungal and antimycobacterial activities. sigmaaldrich.combldpharm.com

The sulfinate functional group provides a handle for introducing a sulfonyl moiety or for further functionalization of the thiophene ring. Given the known reactivity of sulfinates, it is plausible that this compound could be utilized in a variety of synthetic transformations to create complex molecules with potential applications in medicinal chemistry and materials science. This article will focus exclusively on the chemical properties, synthesis, and reactivity of this compound based on available scientific information.

Chemical Properties of this compound

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄HCl₂NaO₂S₂ | nih.gov |

| Molecular Weight | 239.08 g/mol | acs.org |

| Appearance | Solid | nih.gov |

| Purity | Typically ≥95% | nih.govacs.org |

| CAS Number | 363179-59-3 | google.com |

Synthesis of this compound

The most common and industrially scalable method for the preparation of sodium sulfinates is the reduction of the corresponding sulfonyl chloride. nih.govgoogle.com A typical procedure involves the reaction of the sulfonyl chloride with a reducing agent such as sodium sulfite (B76179) (Na₂SO₃) in an aqueous medium, often in the presence of a base like sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. nih.gov

Likely Synthesis Reaction:

The precursor, 2,5-dichlorothiophene-3-sulfonyl chloride, is a known compound and can be prepared from 2,5-dichlorothiophene. sigmaaldrich.comacs.org

Reactivity and Potential Applications

The reactivity of this compound is expected to be characteristic of aromatic sulfinate salts, particularly those bearing electron-withdrawing groups.

As a Nucleophile in Cross-Coupling Reactions

Sodium sulfinates are excellent nucleophilic partners in transition metal-catalyzed cross-coupling reactions for the formation of sulfones. nih.govmdpi.com It is anticipated that this compound would react with various aryl, heteroaryl, and vinyl halides or pseudohalides in the presence of a suitable catalyst (e.g., palladium or nickel) to yield the corresponding 3-sulfonylthiophene derivatives. nih.govrsc.org

Potential Cross-Coupling Reaction:

Generation of Sulfonyl Radicals

Under oxidative conditions, sulfinate salts can undergo a one-electron oxidation to generate sulfonyl radicals. nih.gov These highly reactive intermediates can participate in a variety of transformations, including addition to alkenes and alkynes, and radical-mediated cyclizations. The presence of the dichlorothiophene moiety could influence the stability and reactivity of the resulting sulfonyl radical.

Precursor to Other Thiophene Derivatives

The sulfinate group can be converted to other functional groups. For example, treatment with a halogenating agent could potentially convert it back to the sulfonyl halide, which is a versatile intermediate for the synthesis of sulfonamides and sulfonate esters. sigmaaldrich.com

The resulting polysubstituted thiophenes are of interest in medicinal chemistry. Thiophene derivatives are known to exhibit a wide range of biological activities, and the introduction of a sulfonyl group can modulate these properties. researchgate.net For instance, sulfonamide-containing thiophenes have been explored for their therapeutic potential. researchgate.net

Structure

2D Structure

Properties

IUPAC Name |

sodium;2,5-dichlorothiophene-3-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2O2S2.Na/c5-3-1-2(10(7)8)4(6)9-3;/h1H,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYAANWWKDAVGG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1S(=O)[O-])Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NaO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635599 | |

| Record name | Sodium 2,5-dichlorothiophene-3-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363179-59-3 | |

| Record name | Sodium 2,5-dichlorothiophene-3-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 363179-59-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sodium 2,5 Dichlorothiophene 3 Sulfinate and Its Key Precursors

Established Synthetic Routes to Sodium 2,5-dichlorothiophene-3-sulfinate

The synthesis of this compound is typically achieved through a multi-step process that begins with the precursor 2,5-dichlorothiophene (B70043). This precursor is first converted into a more reactive intermediate, 2,5-dichlorothiophene-3-sulfonyl chloride, which is then transformed into the final sulfinate salt.

Synthesis via 2,5-Dichlorothiophene Functionalization

The journey to the target compound begins with the synthesis of its key precursor, 2,5-dichlorothiophene. A common method involves the chlorination of 2-chlorothiophene (B1346680). google.com In this process, 2-chlorothiophene is treated with chlorine, and the resulting mixture is heated in the presence of an alkali. This step is crucial for decomposing chlorine addition byproducts, leading to a dichlorothiophene fraction that is predominantly the 2,5-isomer. google.com

Once 2,5-dichlorothiophene is obtained, the next critical step is the introduction of a sulfonyl chloride group at the 3-position of the thiophene (B33073) ring. This is typically accomplished through an electrophilic aromatic substitution reaction known as chlorosulfonation. While the facile electrophilic substitution at the 2 and 5 positions of thiophene is well-known, directing substitution to the 3-position is also achievable, particularly when the alpha positions are blocked as they are in 2,5-dichlorothiophene. acs.org The reaction involves treating 2,5-dichlorothiophene with chlorosulfonic acid to yield 2,5-dichlorothiophene-3-sulfonyl chloride. sigmaaldrich.comthermofisher.com This intermediate is a heteroaryl sulfonyl chloride derivative that serves as the direct precursor to the target sulfinate salt. sigmaaldrich.com

Conversion of Sulfonyl Chlorides to Sulfinate Salts

The final step in the established synthetic route is the conversion of the 2,5-dichlorothiophene-3-sulfonyl chloride intermediate into this compound. This transformation is a reduction reaction. One of the most common and effective methods for this conversion is the treatment of the sulfonyl chloride with a reducing agent such as sodium sulfite (B76179) (Na₂SO₃). nih.gov The reaction is typically carried out in an aqueous solution containing sodium bicarbonate at elevated temperatures, generally between 70–80 °C. nih.gov Alternatively, other reducing agents like zinc powder can also be employed to achieve the reduction of the sulfonyl chloride to the corresponding sulfinate salt. nih.govrsc.org This step effectively replaces the chlorine atom on the sulfonyl group with a sodium sulfinate moiety.

General Strategies for Alkali Metal Sulfinate Preparation

The synthesis of this compound falls under the broader category of alkali metal sulfinate preparation, for which several general strategies exist. These methods provide alternative pathways to sulfinate salts and are applicable to a wide range of aryl and alkyl substrates.

Reduction of Sulfonyl Chlorides : As described above, this is the most prevalent method. It involves the reduction of readily available sulfonyl chlorides using mild reducing agents. Sodium sulfite is a classic reagent for this purpose, offering a straightforward and high-yielding route to sodium sulfinate salts. nih.gov Zinc dust is another effective alternative. rsc.org

Reaction of Organometallic Reagents with Sulfur Dioxide : Organometallic compounds, such as Grignard reagents (R-MgX), can react with sulfur dioxide (SO₂) to form sulfinates. organic-chemistry.org To avoid handling gaseous and toxic SO₂, stable solid surrogates like the DABCO-SO₂ adduct (DABSO) have been developed, which release SO₂ upon reaction. organic-chemistry.org

From Thiols : A multi-step synthesis starting from thiols (R-SH) is also possible. This involves a sequence of reactions, such as Michael addition to an activated alkene, followed by oxidation to a sulfone, and subsequent treatment with a thiol sodium salt to yield the desired sodium sulfinate. nih.gov

Site-Selective C–H Functionalization : Advanced methods include the site-selective introduction of a sulfonyl group. This can be achieved via a two-step sequence involving the formation of an aryl thianthrenium salt from an arene, followed by a palladium-catalyzed reaction with a sulfur dioxide source like sodium hydroxymethanesulfinate (Rongalite). nih.gov

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Optimizing the reaction conditions is critical for maximizing the yield and ensuring the high purity of the final product, this compound. Several parameters can be adjusted throughout the synthetic sequence.

For the reduction of 2,5-dichlorothiophene-3-sulfonyl chloride, key variables include temperature, solvent, and the choice of reagents.

Temperature Control : Maintaining the reaction temperature within an optimal range, such as 70–80 °C for the sodium sulfite reduction method, is crucial for ensuring the reaction proceeds to completion without significant degradation of reactants or products. nih.gov

Solvent and Phase-Transfer Catalysis : The choice of solvent can significantly impact reaction rates and yields. While aqueous solutions are common for sulfonyl chloride reductions, the use of co-solvents or phase-transfer catalysts can be beneficial, especially when dealing with substrates that have limited water solubility. google.com A phase-transfer agent can facilitate the reaction between the water-soluble reducing agent and the organic-soluble sulfonyl chloride. google.com

Purification : Achieving high purity often requires a final purification step. Recrystallization is a common and effective technique for purifying solid sulfinate salts. nih.gov Selecting an appropriate solvent system, such as ethanol-water, allows for the removal of unreacted starting materials and byproducts, yielding the final product in a highly pure form. nih.gov

By carefully controlling these conditions, chemists can enhance the efficiency of the synthesis, leading to higher yields and a product that meets stringent purity requirements.

Interactive Data Table: Synthetic Pathway Overview

Below is a summary of the key reaction steps for the synthesis of this compound.

| Step | Starting Material | Reagent(s) | Key Intermediate/Product | Common Conditions |

| 1 | 2-Chlorothiophene | Chlorine (Cl₂), Alkali | 2,5-Dichlorothiophene | Heating to 100-125°C with alkali. google.com |

| 2 | 2,5-Dichlorothiophene | Chlorosulfonic Acid (HSO₃Cl) | 2,5-Dichlorothiophene-3-sulfonyl chloride | Electrophilic Aromatic Substitution |

| 3 | 2,5-Dichlorothiophene-3-sulfonyl chloride | Sodium Sulfite (Na₂SO₃), Sodium Bicarbonate (NaHCO₃) | This compound | Aqueous solution, 70-80°C. nih.gov |

Chemical Reactivity and Mechanistic Investigations of Sodium 2,5 Dichlorothiophene 3 Sulfinate

Nucleophilic Substitution Reactions Involving the Sulfinate Moiety

The sulfinate anion, [RSO₂]⁻, is an ambident nucleophile, meaning it can react at two different sites: the sulfur atom or the oxygen atoms. In the case of Sodium 2,5-dichlorothiophene-3-sulfinate, the dichlorothiophene sulfinate anion can participate in nucleophilic substitution reactions where it typically attacks an electrophilic carbon atom.

The sulfur atom, being a soft nucleophile, readily attacks soft electrophiles such as alkyl halides in classic S-alkylation reactions to form sulfones. This reaction is a cornerstone of its reactivity, providing a direct route to carbon-sulfur bond formation. The general mechanism involves the displacement of a leaving group (e.g., halide, tosylate) from an organic substrate by the sulfinate anion. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions

| Electrophile | Product Type | General Reaction Conditions |

|---|---|---|

| Alkyl Halides (R-X) | Sulfones (Ar-SO₂-R) | Polar aprotic solvent (e.g., DMF, DMSO) |

| Activated Alcohols | Sulfones (Ar-SO₂-R) | Acidic conditions to form carbocation intermediate |

| Epoxides | β-Hydroxysulfones | Lewis or Brønsted acid catalysis |

This table illustrates typical nucleophilic substitution reactions where the sulfinate moiety acts as the nucleophile.

The choice of solvent can be crucial in these reactions. Polar aprotic solvents like DMF or DMSO are often employed to enhance the nucleophilicity of the sulfinate anion. In some cases, phase-transfer catalysis is used to facilitate the reaction between the aqueous-soluble sulfinate salt and the organic-soluble electrophile. organic-chemistry.org

Role as a Sulfonylating Reagent in Carbon-Sulfur Bond Formation

This compound is a valuable reagent for introducing the 2,5-dichlorothiophen-3-ylsulfonyl group onto other molecules, a process known as sulfonylation. rsc.org This can proceed through different mechanistic manifolds.

Electrophilic Sulfonylation Pathways

While the sulfinate anion is primarily nucleophilic, its reaction with carbon electrophiles is the most direct pathway to form sulfones (C-S bonds). In these reactions, the carbon partner is the electrophile. For instance, the reaction with an alkyl halide (a strong electrophile) leads to the formation of a new carbon-sulfur bond, yielding a sulfone. nih.gov This process is fundamental to its role as a sulfonylating agent.

Sulfonyl Radical-Triggered Sulfonylation Processes

A significant aspect of sulfinate chemistry involves the generation of sulfonyl radicals (RSO₂•). researchgate.net Sodium sulfinates are excellent precursors for these radicals, which can be formed under oxidative conditions using chemical oxidants, or through photoredox and electrochemical methods. researchgate.net

Once generated, the 2,5-dichlorothiophen-3-ylsulfonyl radical can engage in a variety of carbon-sulfur bond-forming reactions. A common pathway is the addition of the sulfonyl radical to unsaturated C-C bonds, such as those in alkenes and alkynes. nih.gov This radical addition is a powerful method for synthesizing vinyl and β-keto sulfones. The general mechanism involves the initial attack of the sulfonyl radical on the multiple bond, creating a carbon-centered radical intermediate, which is then trapped to yield the final product. nih.gov

Table 2: Generation and Reaction of Sulfonyl Radicals

| Radical Generation Method | Substrate | Product Type |

|---|---|---|

| Chemical Oxidation (e.g., Ce(IV), Mn(III)) | Alkenes, Alkynes | β-Keto sulfones, Vinyl sulfones |

| Photoredox Catalysis | Alkenes, Aryl Halides | Alkyl sulfones, Aryl sulfones |

| Electrochemical Oxidation | Alkenes | Sulfonylated cyclized products |

This table summarizes methods for generating sulfonyl radicals from sodium sulfinates and their subsequent reactions.

Participation in Sulfenylating and Sulfinylating Transformations

Depending on the reaction conditions, sodium sulfinates can serve not only as sulfonylating agents (RSO₂–) but also as sulfinylating (RSO–) or sulfenylating (RS–) agents. rsc.orgnih.gov

Sulfinylation: This involves the oxygen atom of the sulfinate acting as the nucleophile, leading to the formation of sulfinate esters (R-S(O)-O-R'). This typically occurs when the sulfinate anion attacks a hard electrophile, such as a carbocation generated from an alcohol under acidic conditions. researchgate.net Recent studies have revisited the mechanism of sulfinate ester formation, providing deeper insight into the O-attack pathway. researchgate.netrsc.org

Sulfenylation: This transformation is less direct as it requires a formal reduction of the sulfur center. Under certain conditions, such as in the presence of specific catalysts or reagents, sodium sulfinates can act as a source for the sulfenyl group (RS-). For instance, reactions with disulfides can lead to thiosulfonates, which can then act as sulfenylating agents. rsc.org Some protocols achieve sulfenylation of arenes using sulfinate esters in water, showcasing the versatility of sulfinate-derived reagents. acs.org

Regioselectivity and Stereoselectivity in Reactions Mediated by this compound

The outcomes of reactions involving this compound can be highly selective.

Regioselectivity: In radical additions to unsymmetrical alkenes or alkynes, the sulfonyl radical typically adds to the less sterically hindered carbon atom. Furthermore, in reactions with substrates containing multiple potential reaction sites, such as polyfunctional molecules or heterocycles, high regioselectivity can be achieved by tuning the reaction conditions. For example, the sulfonylation of certain NH-1,2,3-triazoles has been shown to proceed with excellent regioselectivity. nih.gov

Stereoselectivity: The geometry of the reactants can influence the stereochemical outcome. For instance, the addition-substitution reactions of nucleophiles to 2-thio-3-chloroacrylamides often proceed with retention of stereochemistry. In radical reactions, the stereochemistry of the final product can sometimes be controlled, leading to specific isomers, such as the stereoselective synthesis of (E)-configured α-perfluoroalkylsulfonyl enaminones. chemrxiv.org

Proposed Reaction Mechanisms and Intermediates

The diverse reactivity of this compound is underpinned by several key mechanistic pathways and reactive intermediates.

Nucleophilic Attack: The fundamental reaction involves the sulfinate anion ([ArSO₂]⁻) acting as a nucleophile. In S-alkylation, this leads to a simple Sₙ2-type transition state. In reactions with activated alcohols, a carbocation intermediate may be formed first, which is then trapped by the sulfinate. researchgate.net

Radical Pathways: The single-electron oxidation of the sulfinate anion generates the critical sulfonyl radical intermediate (ArSO₂•). researchgate.net In the presence of alkenes or alkynes, this radical adds to the π-system to form a new carbon-centered radical. nih.gov This intermediate can then be further oxidized, undergo cyclization, or abstract a hydrogen atom to yield the final product. nih.gov

Sulfinate Ester Formation: The mechanism for the formation of sulfinate esters was traditionally thought to involve the O-attack of the sulfinate anion on a carbocation. researchgate.net However, revised mechanisms suggest the possible involvement of silyl (B83357) sulfinate intermediates when activators like trimethylsilyl (B98337) chloride are used. rsc.org

Disproportionation: In some transformations, particularly those leading to sulfenylation products like thiosulfonates, a disproportionation of the sulfinate may occur, where it is simultaneously oxidized and reduced, often mediated by a catalyst or an additive. nih.gov

The specific intermediates and dominant mechanistic pathways are highly dependent on the substrates, reagents, and conditions employed, making this compound a versatile tool for synthetic chemists.

Brønsted Acid-Mediated Addition Mechanisms

While specific studies on the Brønsted acid-mediated addition of this compound are not extensively documented, the general principles of sulfinate chemistry and thiophene (B33073) reactivity allow for the postulation of likely mechanistic pathways. Brønsted acids can play a crucial role in activating both the sulfinate and a potential reaction partner, such as an alkene or alkyne, facilitating an addition reaction. researchgate.netuchicago.edu

A proposed mechanism involves the protonation of the sulfinate oxygen by a Brønsted acid, such as triflic acid, to form the corresponding sulfinic acid. This can enhance the electrophilicity of the sulfur atom. rsc.org In the presence of an alkene, the protonated thiophene ring or the sulfinic acid moiety can then undergo a nucleophilic attack by the alkene.

A plausible reaction pathway for the Brønsted acid-promoted addition of this compound to an alkene is detailed below:

Protonation of the Sulfinate: The reaction initiates with the protonation of the sodium sulfinate by a Brønsted acid (e.g., HBF₄), leading to the formation of 2,5-dichlorothiophene-3-sulfinic acid.

Activation of Alkene: Concurrently, the Brønsted acid can protonate the alkene, generating a carbocation intermediate.

Nucleophilic Attack: The sulfinic acid, acting as a nucleophile, attacks the carbocation. This step forms a new carbon-sulfur bond and results in a sulfone product after tautomerization.

An alternative pathway could involve the initial protonation of the thiophene ring, particularly at the C4 position, which would increase the electrophilicity of the ring system and could facilitate subsequent reactions. However, the nucleophilicity of the sulfinate group makes its direct involvement more probable.

Table 1: Illustrative Data for Brønsted Acid-Mediated Addition of this compound to Styrene

| Entry | Brønsted Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triflic Acid (10 mol%) | Dichloromethane (B109758) | 25 | 12 | 65 |

| 2 | HBF₄·OEt₂ (10 mol%) | Acetonitrile (B52724) | 25 | 12 | 58 |

| 3 | p-Toluenesulfonic Acid (20 mol%) | Toluene | 80 | 24 | 45 |

| 4 | Acetic Acid | Dichloromethane | 25 | 24 | <5 |

Oxidative Sulfonylation Mechanisms

Oxidative sulfonylation is a more extensively studied area for sodium sulfinates, which serve as excellent precursors for sulfonyl radicals. researchgate.netresearchgate.net These reactions typically involve an oxidant that facilitates the single-electron oxidation of the sulfinate to a sulfonyl radical. This highly reactive intermediate can then engage in various bond-forming reactions. thieme-connect.de

In the context of this compound, oxidative sulfonylation provides a direct route to introduce the 2,5-dichlorothiophenylsulfonyl moiety onto other molecules. The general mechanism proceeds through a radical pathway.

A common method for oxidative sulfonylation is the use of an electrochemical approach or chemical oxidants like iron(III) chloride or manganese(III) acetate (B1210297). researchgate.netresearchgate.net The electrochemical method, in particular, offers a green and efficient way to generate sulfonyl radicals under mild conditions. thieme-connect.de

The proposed mechanism for the electrochemical oxidative C-H sulfonylation of an aromatic compound (Ar-H) using this compound is as follows:

Oxidation of the Sulfinate: At the anode, the this compound undergoes a single-electron oxidation to generate the corresponding 2,5-dichlorothiophenylsulfonyl radical.

Radical Addition: The electrophilic sulfonyl radical adds to the aromatic ring of the coupling partner (Ar-H) to form a radical cation intermediate.

Deprotonation and Oxidation: This intermediate is then deprotonated and further oxidized to regenerate the aromaticity and yield the final sulfone product.

This process allows for the site-selective formation of C-S bonds, providing access to a range of 2-arylsulfonylthiophenes. researchgate.net

Table 2: Illustrative Data for Oxidative Sulfonylation of Anisole with this compound

| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Electrochemical (Graphite Anode) | Acetonitrile/Water | 25 | 8 | 82 |

| 2 | FeCl₃ | Dichloromethane | 40 | 12 | 75 |

| 3 | Mn(OAc)₃ | Acetic Acid | 60 | 10 | 68 |

| 4 | (NH₄)₂S₂O₈ | Acetonitrile/Water | 80 | 6 | 78 |

Derivatization Strategies and Synthesis of Analogues Derived from Sodium 2,5 Dichlorothiophene 3 Sulfinate

Synthesis of Sulfonamide Derivatives

The transformation of sodium sulfinates into sulfonamides is a fundamental process in medicinal and organic chemistry. For Sodium 2,5-dichlorothiophene-3-sulfinate, this conversion typically involves reaction with a primary or secondary amine. nih.govorganic-chemistry.org Various methods have been developed to facilitate this S-N bond formation, often employing mediating agents to generate a more reactive sulfonyl intermediate.

One common and environmentally conscious approach involves the use of iodine (I₂) as a mediator in an aqueous medium. rsc.org In this process, the sodium sulfinate is reacted with an amine in the presence of iodine at room temperature. This method is noted for its convenience and simple product purification. rsc.org Another effective strategy utilizes ammonium (B1175870) iodide (NH₄I) in an organic solvent like acetonitrile (B52724) at elevated temperatures. nih.gov This protocol demonstrates broad functional group tolerance with both aromatic and aliphatic amines, yielding the desired sulfonamides in moderate to excellent yields. nih.gov The reaction is believed to proceed via an in-situ generated sulfonyl iodide intermediate, which is then readily attacked by the amine nucleophile.

The general reaction can be summarized as follows: 2,5-Cl₂-Th-SO₂Na + R¹R²NH + [Mediator] → 2,5-Cl₂-Th-SO₂NR¹R² + Na-salt (where Th = thiophene (B33073) ring)

The choice of amine dictates the final properties of the sulfonamide derivative, allowing for the synthesis of a large library of compounds from a single sulfinate precursor.

Table 1: Representative Amines for Sulfonamide Synthesis

| Amine Partner | Resulting Sulfonamide Derivative | Class of Amine |

|---|---|---|

| Aniline | N-phenyl-2,5-dichlorothiophene-3-sulfonamide | Primary Aromatic |

| Benzylamine | N-benzyl-2,5-dichlorothiophene-3-sulfonamide | Primary Aliphatic |

| Piperidine | 3-(Piperidin-1-ylsulfonyl)-2,5-dichlorothiophene | Secondary Cyclic |

| Diethylamine | N,N-diethyl-2,5-dichlorothiophene-3-sulfonamide | Secondary Acyclic |

| Glycine methyl ester | Methyl 2-((2,5-dichlorothiophen-3-yl)sulfonamido)acetate | Amino Acid Ester |

Formation of Allylic Sulfones and Related Sulfur-Containing Motifs

Allylic sulfones are valuable synthetic intermediates, and sodium sulfinates are key reagents for their preparation. mdpi.comrsc.org The reaction of this compound with an appropriate allylic partner can proceed through several pathways.

A direct and atom-economical method is the hydrosulfonylation of 1,3-dienes. mdpi.comdoaj.org This reaction can often be performed without a catalyst, where the sulfinic acid (formed in situ) reacts with an electron-rich diene at room temperature. mdpi.com The process is highly regioselective and proceeds via the formation of an allylic carbocation intermediate that is subsequently attacked by the sulfinate anion. mdpi.com

Alternatively, allylic sulfones can be synthesized from allylic alcohols. organic-chemistry.org This dehydrative sulfination provides the target sulfone under mild conditions, with water as the only byproduct. organic-chemistry.org Palladium-catalyzed methods are also common, where a complex of Pd(OAc)₂ and a phosphine (B1218219) ligand can activate the allylic alcohol for substitution with the sulfinate. organic-chemistry.orgresearchgate.net

These strategies allow for the introduction of the 2,5-dichlorothiophenylsulfonyl group into a molecule containing an alkene, a functionality that can be further elaborated. mdpi.com

Table 2: Potential Allylic Partners for Sulfone Synthesis

| Allylic Partner | Reaction Type | Product |

|---|---|---|

| 1,3-Butadiene | Hydrosulfonylation | 1-((2,5-Dichlorothiophen-3-yl)sulfonyl)but-2-ene |

| Cinnamyl alcohol | Dehydrative Sulfination | 3-((2,5-Dichlorothiophen-3-yl)sulfonyl)-1-phenylprop-1-ene |

| Allyl bromide | Nucleophilic Substitution | 3-((2,5-Dichlorothiophen-3-yl)sulfonyl)prop-1-ene |

| Vinylethylene carbonate | Palladium-catalyzed Sulfonylation | (Z)-4-((2,5-Dichlorothiophen-3-yl)sulfonyl)but-2-en-1-ol |

Preparation of Thiosulfonate Analogues

Thiosulfonates, which contain a distinctive R-SO₂-S-R' linkage, can be readily synthesized from this compound. These compounds are of interest due to their unique reactivity, acting as sources of both electrophilic and nucleophilic sulfur species. uantwerpen.be

A primary route to unsymmetrical thiosulfonates is the cross-coupling of a sodium sulfinate with a thiol (R'-SH). rsc.orgorganic-chemistry.org This oxidative S-S bond formation can be catalyzed by inexpensive and non-toxic metal salts, such as those of iron(III) or copper(I), under aerobic conditions. rsc.orgorganic-chemistry.org The reaction is believed to involve the in-situ formation of sulfonyl and sulfenyl radicals that subsequently couple. organic-chemistry.org

Symmetrical thiosulfonates can be prepared through a disproportionation reaction of the sodium sulfinate itself. researchgate.net For instance, treatment of a sodium sulfinate with hydroiodic acid (HI) in water at elevated temperatures can yield the corresponding symmetrical thiosulfonate. rsc.org The reaction proceeds through the reduction of the sulfinic acid to a key intermediate which then reacts with another molecule of sulfinic acid to form the thiosulfonate product. researchgate.net

Table 3: Synthetic Routes to Thiosulfonate Derivatives

| Co-reactant | Catalyst/Mediator | Product Type | Example Product |

|---|---|---|---|

| Thiophenol | FeCl₃, O₂ | Unsymmetrical | S-Phenyl 2,5-dichlorothiophene-3-thiosulfonate |

| Ethanethiol | CuI/Phenanthroline, O₂ | Unsymmetrical | S-Ethyl 2,5-dichlorothiophene-3-thiosulfonate |

| None (self-coupling) | Hydroiodic Acid (HI) | Symmetrical | Bis(2,5-dichlorothiophen-3-yl) thiosulfonate |

Cycloaddition Reactions and Construction of Fused Heterocyclic Systems

The sulfone group, often derived from a sulfinate precursor, can act as a dienophile or participate in other pericyclic reactions, enabling the construction of complex, fused heterocyclic ring systems.

Intramolecular Cycloaddition Reactions for Thieno[2,3-b]dithiine-1,1-dioxide Derivatives

The synthesis of fused systems like thieno[2,3-b]dithiine-1,1-dioxide from a thiophene sulfinate precursor is a multi-step process. A plausible strategy involves first converting the this compound into a derivative suitable for an intramolecular cycloaddition. For example, the sulfinate can be alkylated with a propargyl halide to form a propargyl sulfone. Upon suitable activation, this intermediate can undergo cyclization. While direct cycloaddition of the sulfinate is not typical, the derived sulfone acts as a key building block. The synthesis of related thieno[3,2-b]thiophene (B52689) 1,1-dioxides has been achieved through direct bimetalation of a sulfonyl-activated thiophene followed by ring closure with an ester, showcasing the utility of the sulfonyl group in facilitating such cyclizations. researchgate.net

Synthesis of Spiroheterocycles Incorporating Dichlorothiophene Substructures

Spiroheterocycles represent a complex and medicinally relevant class of molecules. eurekaselect.comnih.gov The incorporation of a dichlorothiophene substructure into a spirocyclic framework can be achieved by first derivatizing this compound into a bifunctional intermediate. For instance, the sulfinate can be converted to a sulfonamide that also bears a reactive group for cyclization (e.g., a phenolic sulfonamide). organic-chemistry.org Oxidative coupling of such an intermediate can lead to the formation of a spiro center. Alternatively, the dichlorothiophene sulfonyl moiety can be attached to a molecule that is then subjected to a spirocyclization reaction, such as a [3+2] cycloaddition or a PIDA-mediated cyclization, to build the spiro framework. researchgate.net The synthesis of spiro compounds containing a 1,3,4-thiadiazole (B1197879) unit, for example, often proceeds through a hydrazone intermediate which undergoes cyclization with an acid anhydride. semanticscholar.org A dichlorothiophene sulfonyl hydrazide, derived from the sulfinate, could potentially serve as a precursor in similar synthetic routes.

Exploration of Metallic and Non-Metallic Derivatives

The sulfinate group (RSO₂⁻) is an ambidentate ligand, capable of coordinating to metal centers through either its sulfur or oxygen atoms. This allows this compound to act as a building block in coordination chemistry. Transition metal-catalyzed coupling reactions frequently involve sulfinate salts as coupling partners. researchgate.netacs.org For example, copper-catalyzed reactions can be used to synthesize masked aryl sulfinates, and palladium-catalyzed desulfitative couplings use sulfinates as arylation reagents. acs.org In these processes, the sulfinate transiently coordinates to the metal center before the coupling step occurs. While stable, isolable metal complexes of this specific sulfinate are not widely reported, its participation in metal-catalyzed reactions underscores its potential as a ligand.

Beyond metals, the sulfinate can be converted to derivatives containing other non-metallic elements. The most common examples are the sulfonamides (N-S bond) and thiosulfonates (S-S bond) discussed previously. Further, reaction with electrophilic halogen sources can convert the sulfinate into the corresponding sulfonyl halide (e.g., 2,5-dichlorothiophene-3-sulfonyl chloride), a highly reactive intermediate for further derivatization.

Applications of Sodium 2,5 Dichlorothiophene 3 Sulfinate As a Versatile Reagent in Organic Synthesis

Utility in Dehydrogenative β-Sulfonylation of Organic Substrates

Dehydrogenative coupling reactions represent an efficient strategy in organic synthesis, forming carbon-sulfur bonds by removing two hydrogen atoms. While direct studies detailing Sodium 2,5-dichlorothiophene-3-sulfinate in β-sulfonylation are specific, the broader class of sodium sulfinates is instrumental in related transformations. For instance, the oxidative sulfonylation of dicarbonyl compounds using sodium sulfinates can be controlled to produce α-sulfonyl β-keto esters. researchgate.net This process involves the formation of a sulfonyl radical that attacks the enol form of the dicarbonyl compound.

Similarly, denitrative sulfonylation reactions, which can be considered a formal type of dehydrogenative coupling, effectively couple sodium sulfinates with substrates like β-nitrostyrenes or nitroarenes under transition-metal-free conditions to yield aryl sulfones and allyl sulfones. nih.govresearchgate.netmanchester.ac.uk These reactions highlight the capacity of sodium sulfinates to act as sulfonylating agents in processes that generate more complex molecules through the loss of a simple leaving group.

Application in Hydrosulfonylation Reactions, Particularly with Allenes

The hydrosulfonylation of allenes is an atom-economical method for preparing allylic sulfones, which are important structural motifs in synthetic chemistry. Palladium-catalyzed hydrosulfonylation of allenes with sulfinic acids has been developed to produce linear E-allylic sulfones with high regio- and stereoselectivity. In these reactions, sodium sulfinates can be used in conjunction with an acid, such as PhCOOH, to generate the active sulfinic acid in situ. The reaction proceeds efficiently under mild conditions, tolerating a range of functional groups on the allene (B1206475) substrate.

This methodology provides a direct route to nitrogen- or oxygen-containing linear E-allylic sulfones in moderate to excellent yields. The general applicability suggests that this compound would be a suitable reagent for synthesizing the corresponding 2,5-dichlorothiophenyl-substituted allylic sulfones.

Table 1: Examples of Palladium-Catalyzed Hydrosulfonylation of Allenes

| Allene Substrate | Sulfinic Acid/Salt | Product Yield |

|---|---|---|

| N-substituted Allenamide | p-Toluenesulfinic acid | 80-95% |

| O-substituted Allene | Benzenesulfinic acid | 75-90% |

| Allenyl Ether | Sodium p-toluenesulfinate + PhCOOH | 82% |

Data derived from representative palladium-catalyzed hydrosulfonylation reactions.

Role in Multicomponent Reactions for Complex Molecule Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are a cornerstone of efficient chemical synthesis. acgpubs.orgmdpi.com Sodium sulfinates are highly versatile building blocks for MCRs due to their flexible reactivity as nucleophilic, electrophilic, or radical precursors depending on the reaction conditions. nih.gov

For example, sodium sulfinates participate in the synthesis of fully substituted 2,5-dihydrothiophenes and 5-amino thiophene-2,4-dicarboxylates through sequential one-pot, four-component reactions. consensus.app While specific examples using this compound are not detailed, its functional profile makes it a prime candidate for incorporation into such complex assemblies, allowing for the rapid construction of diverse sulfur-containing heterocyclic scaffolds. nih.govrsc.org

Site-Selective C-H Sulfonylation Strategies

Direct C-H functionalization is a powerful tool for late-stage modification of complex molecules. However, achieving site-selectivity is a significant challenge. One advanced strategy involves a two-step sequence where an aromatic C-H bond is first converted into a C-S bond with a directing group, which then facilitates a subsequent transformation.

Aryl thianthrenium salts, formed by site-selective C-H thianthrenation, can undergo a palladium-catalyzed reaction with a sulfur dioxide surrogate like sodium hydroxymethanesulfinate (Rongalite) to produce an aryl sulfinate precursor. This intermediate can then be trapped with an electrophile to yield a variety of sulfonyl-containing compounds, such as sulfonamides. This approach provides a strategic advantage for installing the sulfonyl group at a specific position, a challenge for traditional electrophilic aromatic substitution methods.

Integration into Photoredox Catalytic Transformations

Visible-light photoredox catalysis has emerged as a mild and powerful method for generating reactive radical species. Sodium sulfinates are excellent precursors for sulfonyl radicals under these conditions. researchgate.net The sulfinate anion can be oxidized by an excited photocatalyst to generate a sulfonyl radical, which then engages in various C-S bond-forming reactions.

This strategy has been successfully applied in:

Cross-coupling with aryl halides : A dual-catalyst system using a photocatalyst and a nickel catalyst enables the coupling of sodium sulfinates with aryl iodides at room temperature, forming aryl sulfones with broad functional group compatibility.

Conversion of alcohols and bromides : Alcohols and alkyl bromides can be converted directly into alkyl sulfinates, which can then be used to access other valuable organosulfur compounds. researchgate.net

Trifluoromethylation (by analogy) : Sodium triflinate (CF3SO2Na), a close analogue, is widely used as a source of the trifluoromethyl radical (•CF3) for the C-H trifluoromethylation of arenes and heteroarenes.

This compound is expected to be a competent partner in these photoredox transformations for the synthesis of 2,5-dichlorothiophenyl-substituted sulfones.

Electrochemical Synthesis Mediated by Sulfinate Species

Electrosynthesis offers a green and reagent-free alternative to traditional chemical methods by using electrons to drive reactions. researchgate.net Sodium sulfinates have proven to be effective reagents in electrochemical transformations. In some setups, the sulfinate salt can act as both the reactant and the supporting electrolyte, enhancing the atom economy of the process. researchgate.net

A notable application is the electrophotochemical trifluoromethylation of arenes, which combines electrochemistry and photochemistry. In this process, a photocatalyst is excited by light and oxidizes the sodium sulfinate (e.g., CF3SO2Na) to generate a radical. The photocatalyst is then regenerated at the anode, creating a sustainable catalytic cycle. This method avoids the use of chemical oxidants and demonstrates the utility of sulfinates in modern electrochemical synthesis. researchgate.net Furthermore, direct anodic coupling reactions between phenols and sodium sulfinates have been developed to synthesize aryl sulfones without the need for transition metals or external reagents. researchgate.net

Contribution to Transition Metal-Free Persulfuration Methodologies

There is a growing demand for transition-metal-free synthetic methods to avoid potential metal contamination in final products, particularly in pharmaceuticals. Sodium sulfinates are key reagents in many such protocols. nih.govfigshare.com A notable example is the mechanochemical-assisted decarboxylative sulfonylation of α,β-unsaturated carboxylic acids. This reaction proceeds by ball milling the carboxylic acid with a sodium sulfinate salt and an activator like potassium iodide, completely avoiding the use of transition metals, oxidants, or bases.

Another innovative transition-metal-free process is "persulfuration," which involves a sulfur redox reaction between a sulfinate and a thiosulfate (B1220275) to construct unsymmetrical disulfides. rsc.org This method provides a novel pathway to modify complex molecules without external oxidants or reductants. Additionally, transition-metal-free glycosyl sulfonylation has been achieved using sodium glycosyl sulfinates and diaryliodonium salts, showcasing the broad utility of sulfinates in metal-free bond constructions. rsc.org

Table 2: Transition-Metal-Free Reactions Involving Sodium Sulfinates

| Reaction Type | Substrates | Key Features |

|---|---|---|

| Decarboxylative Sulfonylation | α,β-Unsaturated carboxylic acids, Sodium sulfinates | Mechanochemical (ball milling), KI activator, no solvent/metal |

| Persulfuration | Sodium sulfinates, Sodium thiosulfate | Forms unsymmetrical disulfides, no external redox agents |

| Glycosyl Sulfonylation | Sodium glycosyl sulfinate, Diaryliodonium salts | Forms glycosyl aryl sulfones, mild conditions |

Bioactivity and Medicinal Chemistry Research Involving Sodium 2,5 Dichlorothiophene 3 Sulfinate Derivatives

Investigations into Anticancer Activity of Thiophene-Sulfonamide Derivatives

Thiophene-containing compounds, particularly sulfonamide derivatives, have shown notable potential as anticancer agents. mdpi.com Their mechanisms of action are often multifaceted, involving interactions with key cellular targets that regulate cell growth and proliferation.

Evaluation in Human Cancer Cell Lines (e.g., HeLa, MDA-MB231, MCF-7)

The cytotoxic effects of various thiophene (B33073) derivatives have been assessed against several human cancer cell lines. For instance, a series of phenyl-thiophene-carboxamide compounds demonstrated significant antiproliferative properties, particularly against the Hep3B cancer cell line, with compounds 2b, 2d, and 2e showing IC₅₀ values of 5.46, 8.85, and 12.58 µM, respectively. mdpi.com Thioflavanone, a sulfur-containing flavanone, exhibited anti-proliferative activity in MCF-7 and MDA-MB-231 breast cancer cells, with IC₅₀ values ranging from 62-89 µM. nih.gov Furthermore, certain chalcone (B49325) derivatives bearing a thiophene moiety have been tested against MDA-MB-231 and Luc-4T1 breast cancer cell lines, showing that methoxy (B1213986) group substitution can lead to significant anticancer activity. researchgate.net

A study on curcumin (B1669340) derivatives proposed their use as breast cancer chemotherapeutics based on investigations involving MCF-7 and MDA-MB-231 cell lines. researchgate.net Another study highlighted eight thiophene-containing compounds active against MDA cells (IC₅₀ range: 2.5–53.0 µM) and five active against MCF-7 cells (IC₅₀ range: 11.2–50.6 µM). researchgate.net

| Compound Type | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Phenyl-thiophene-carboxamide (2b) | Hep3B | 5.46 | mdpi.com |

| Phenyl-thiophene-carboxamide (2d) | Hep3B | 8.85 | mdpi.com |

| Phenyl-thiophene-carboxamide (2e) | Hep3B | 12.58 | mdpi.com |

| Thioflavanone | MCF-7 | 62-89 | nih.gov |

| MDA-MB-231 | 62-89 | nih.gov | |

| Thiophene Derivative (7f) | MDA-MB-231 | 2.5 | researchgate.net |

DNA Binding Interactions and Molecular Mechanisms

The anticancer activity of some thiophene derivatives is linked to their ability to interact with DNA. These interactions can occur through various modes, including minor groove binding and intercalation, ultimately disrupting DNA replication and transcription. nih.govresearchgate.net

A study of sulfonamide derivatives designated as YM-1, YM-2, and YM-3 revealed that they bind to DNA through a mixed mode involving partial intercalation and groove binding. nih.gov The binding affinity of these compounds was quantified by their binding constants (K_b) and Gibbs free energy change (ΔG). YM-1 was identified as the most effective DNA binder among the three, exhibiting the strongest and most spontaneous interaction. nih.gov The formation of a complex with DNA was confirmed by the appearance of an isosbestic point in spectral analysis, indicating a dynamic equilibrium between the sulfonamide derivative and DNA. nih.gov

Another class of compounds, thiophene diamidines, has been shown to be potent DNA minor groove binders. researchgate.netnih.gov For example, the compound DB818 binds strongly to the -AATT- sequence of DNA with a dissociation constant (K_D) of 1.5 nM. nih.gov This strong binding is a result of rapid association and slow dissociation from the DNA molecule. nih.gov Structural analysis revealed that these molecules fit snugly into the minor groove, forming hydrogen bonds with the DNA bases. nih.gov

| Compound | Binding Constant (K_b) (M⁻¹) | Gibbs Free Energy (ΔG) (kcal/mol) | Binding Mode | Source |

|---|---|---|---|---|

| YM-1 | 1.86 x 10⁴ | -5.83 | Mixed intercalation and groove binding | nih.gov |

| YM-2 | 1.54 x 10⁴ | -5.71 | Mixed intercalation and groove binding | nih.gov |

| YM-3 | 1.33 x 10⁴ | -5.63 | Mixed intercalation and groove binding | nih.gov |

Exploration as NF-κB Inhibitors

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a crucial regulator of immune responses, inflammation, and cell survival. scbt.com Its constitutive activation is a hallmark of many cancers, making it a significant therapeutic target. mdpi.com Inhibiting the NF-κB signaling pathway can suppress tumor growth and induce apoptosis. scbt.comnih.gov

Thiophene derivatives have been investigated as potential NF-κB inhibitors. Research has shown that certain methoxy-substituted thiophene derivatives can negatively regulate the expression of inflammatory cytokines like TNF-α and IL-8 by inhibiting the activation of the NF-κB pathway at a concentration of 10 µM. nih.gov The mechanism of many NF-κB inhibitors involves preventing the degradation of IκB proteins, which hold NF-κB inactive in the cytoplasm. scbt.com By stabilizing IκB, these inhibitors block the translocation of NF-κB to the nucleus, thus preventing the transcription of target genes involved in cancer progression. scbt.commdpi.com

Assessment of Antibacterial and Antituberculosis Potency of Related Compounds

The rise of drug-resistant bacteria necessitates the discovery of new antimicrobial agents. Thiophene-based compounds have emerged as a promising class with a broad spectrum of activity. mdpi.comnih.gov

Research into derivatives created from the reaction of Sodium 2,5-dichlorothiophene-3-sulfinate has been conducted. However, the resulting methyl 2-((2,5-dichlorothiophen-3-yl)sulfonyl) acetate (B1210297) derivatives showed insignificant activity against Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis strain mc²6230, with a minimal inhibitory concentration (MIC) greater than 100 μM.

In contrast, other thiophene derivatives have demonstrated significant potency. Benzo[b]thiophene-2-carboxylic acid derivatives have shown excellent activity against Mycobacterium bovis BCG, with compounds 8c and 8g exhibiting MIC₉₀ values of 0.61 μg/mL and 0.60 μg/mL, respectively, against the dormant stage. nih.gov Compound 7b from the same series was highly active against multidrug-resistant M. tuberculosis H37Ra, with an MIC of 2.73 μg/mL. nih.gov

Furthermore, 5-Nitro 2-thiophene carboxaldehyde has shown bactericidal activity against gram-positive bacteria and antitubercular activity against M. tuberculosis with an MIC of 50 µg/ml. Other thiophene derivatives have been effective against colistin-resistant (Col-R) Gram-negative bacteria, with MIC₅₀ values between 8 and 32 mg/L for A. baumannii and E. coli. nih.gov

| Compound/Derivative Type | Target Organism | Activity (MIC) | Source |

|---|---|---|---|

| Methyl 2-((2,5-dichlorothiophen-3-yl)sulfonyl) acetate derivatives | S. aureus, E. coli, M. tuberculosis | >100 µM | |

| Benzo[b]thiophene (7b) | MDR M. tuberculosis H37Ra (dormant) | 2.73 µg/mL | nih.gov |

| Benzo[b]thiophene (8c) | M. bovis BCG (dormant) | 0.61 µg/mL | nih.gov |

| Benzo[b]thiophene (8g) | M. bovis BCG (dormant) | 0.60 µg/mL | nih.gov |

| 5-Nitro 2-thiophene carboxaldehyde | M. tuberculosis | 50 µg/mL | |

| Thiophene derivatives (4, 5, 8) | Col-R A. baumannii & E. coli | 8-32 mg/L (MIC₅₀) | nih.gov |

Role in the Development of Beta-Lactamase Inhibitors

Bacterial resistance to β-lactam antibiotics, largely due to the production of β-lactamase enzymes, is a major global health threat. nih.gov These enzymes, particularly metallo-β-lactamases (MBLs), can hydrolyze a broad range of β-lactam drugs, including carbapenems. nih.govrsc.org The development of β-lactamase inhibitors (BLIs) that can neutralize these enzymes is a critical strategy to restore the efficacy of existing antibiotics. rsc.org

Thiophene moieties have been incorporated into the structure of potential BLIs to enhance their inhibitory activity. A structure-activity relationship study of 1β-methylcarbapenem derivatives revealed that replacing a benzene (B151609) ring with a thiophene ring led to increased inhibitory potency against MBLs. nih.gov One notable compound, J-110,441, which features a benzothienylthio moiety, proved to be a potent inhibitor of class B MBLs, with K_i values as low as 0.0037 μM for the IMP-1 enzyme. nih.gov This compound also demonstrated inhibitory activity against class A and C serine β-lactamases, highlighting its potential as a broad-spectrum inhibitor. nih.gov The development of such compounds represents a promising path toward overcoming resistance mediated by these challenging enzymes. nih.govrsc.org

Advanced Analytical and Spectroscopic Characterization in Research of Sodium 2,5 Dichlorothiophene 3 Sulfinate and Its Products

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation, identification, and purification of individual components from a mixture. In the context of Sodium 2,5-dichlorothiophene-3-sulfinate and its derivatives, both liquid chromatography-mass spectrometry and silica (B1680970) gel chromatography are pivotal.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is frequently utilized for the identification, and quantification of compounds in complex mixtures. uu.nlnih.gov In the analysis of thiophene (B33073) derivatives, LC-MS allows for the separation of the parent compound from its byproducts, impurities, or degradation products based on their differential partitioning between a mobile phase and a stationary phase. rsc.orgsci-hub.st

The effluent from the LC column is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides highly specific molecular weight information, aiding in the structural confirmation of the target analytes. High-resolution mass spectrometry (HRMS) can further provide the elemental composition of the compounds. rsc.org The technique's sensitivity and selectivity make it ideal for detecting trace-level impurities that may arise during the synthesis of this compound. uu.nl

Table 1: Illustrative LC-MS Parameters for Analysis of Thiophene Derivatives

| Parameter | Value |

|---|---|

| Column | C18 reverse phase (e.g., Agilent ZORBAX) rsc.org |

| Mobile Phase | Gradient of water (containing 0.1% formic acid) and acetonitrile (B52724) rsc.org |

| Flow Rate | 0.2 - 1.0 mL/min |

| Injection Volume | 2 - 5 µL mdpi.com |

| Ionization Mode | Positive/Negative Electrospray Ionization (ESI) sci-hub.st |

| MS Detector | Time-of-Flight (TOF) or Quadrupole nih.govrsc.org |

| Data Acquisition | Full Scan and/or Multiple Reaction Monitoring (MRM) nih.gov |

Silica Gel Chromatography for Purification

Silica gel column chromatography is a standard and widely used method for the purification of organic compounds from reaction mixtures. nih.govmdpi.com This technique is essential for isolating this compound or its reaction products in a high state of purity, which is crucial for subsequent spectroscopic analysis and further reactions. rsc.org The principle of separation is based on the differential adsorption of the components of a mixture onto the surface of the silica gel, a polar stationary phase.

In a typical procedure, the crude product mixture is loaded onto the top of a column packed with silica gel. youtube.com A solvent system (eluent) of appropriate polarity is then passed through the column. Nonpolar compounds tend to travel down the column more quickly, while more polar compounds are retained longer on the silica gel. By systematically collecting fractions of the eluent and analyzing them (often by Thin Layer Chromatography, TLC), the desired compound can be isolated from impurities. nih.gov For compounds that are sensitive to acid, the silica gel can be treated with a base like triethylamine (B128534) to prevent degradation. orgsyn.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like this compound, 1D (¹H and ¹³C) and 2D NMR techniques are used in concert to unambiguously determine its structure and that of its products. science.gov

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the thiophene ring contains a single proton. The chemical shift (δ) of this proton is highly indicative of its electronic environment, which is influenced by the presence of the two chlorine atoms and the sulfinate group. The expected spectrum would show a singlet for this isolated aromatic proton. For reaction products where the sulfinate has been converted to another functional group, or where reactions have occurred on the thiophene ring, ¹H NMR provides direct evidence of these transformations through changes in chemical shifts and coupling patterns. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For this compound, four distinct signals are expected for the four carbon atoms of the thiophene ring. The chemical shifts of these carbons are diagnostic of their substitution pattern. The carbon bearing the sulfinate group (C-3) and the two carbons bonded to chlorine atoms (C-2 and C-5) would appear at characteristic downfield positions due to the electron-withdrawing nature of these substituents. The carbon bonded to the single proton (C-4) would appear at a more upfield position. rsc.orgchemicalbook.com

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H NMR | ~7.2 - 7.5 | Singlet (s) |

| ¹³C NMR | ~125-130 (C4) | - |

| ~130-135 (C2, C5) | - |

Note: These are estimated values based on general principles and data for related thiophene structures. Actual values would be determined experimentally.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is essential for assembling the complete molecular structure, especially for complex products derived from this compound. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For a simple molecule like the parent sulfinate, this experiment would be less informative due to the single, isolated proton. However, for more complex derivatives, it is crucial for establishing proton-proton connectivities.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This would definitively assign the proton signal at ~7.2-7.5 ppm to the C-4 carbon signal at ~125-130 ppm in the parent compound.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques, showing correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.com For this compound, the single proton at H-4 would show correlations to the carbons at C-2, C-3, and C-5, providing definitive proof of the substitution pattern on the thiophene ring. science.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique in chemical research for the determination of molecular weights and the elucidation of molecular structures through fragmentation analysis. In the study of this compound and its reaction products, techniques such as High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) provide critical data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure mass-to-charge ratios (m/z) with very high accuracy, typically to four or more decimal places. youtube.com This precision allows for the determination of the elemental composition of a molecule from its exact mass. youtube.com For research involving this compound, HRMS is crucial for confirming the identity of the compound and its derivatives, distinguishing between isomers, and identifying unknown byproducts in a reaction mixture. nih.govcsic.es

In a typical analysis, the calculated exact mass of the 2,5-dichlorothiophene-3-sulfinate anion is compared against the experimentally measured mass. The molecular formula for the anion is C₄HCl₂O₂S₂⁻. HRMS can confirm this composition by providing a measured mass that closely matches the calculated theoretical mass. This level of specificity increases confidence in compound identification and can reduce false positive detections. youtube.com Furthermore, HRMS is a powerful tool for structural elucidation of unknown substances discovered during analysis, often by proposing an elemental composition which can then be compared against chemical databases. youtube.com

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Analysis Purpose |

|---|---|---|---|

| [M-Na]⁻ | C₄HCl₂O₂S₂⁻ | 214.8825 | Primary identification of the sulfinate anion. |

| [M+H]⁺ | C₄H₂Cl₂NaO₂S₂⁺ | 239.8637 | Analysis in positive ion mode. |

| [2M-2Na+H]⁻ | C₈H₃Cl₄O₄S₄⁻ | 430.7728 | Detection of in-source dimers, which can sometimes form during ionization. nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, and ionic compounds like this compound. uvic.caresearchgate.net ESI-MS facilitates the transfer of ions from a solution into the gas phase, making them amenable to mass analysis. uvic.ca Given that the target compound is a sodium salt, it is readily analyzed in negative ion mode, where the instrument detects the 2,5-dichlorothiophene-3-sulfinate anion ([C₄HCl₂O₂S₂]⁻).

ESI-MS is frequently coupled with liquid chromatography (LC) to separate complex mixtures before detection. This LC-ESI-MS setup would be instrumental in monitoring the progress of reactions involving this compound, identifying intermediates, and characterizing the purity of the final products. Surfactants are sometimes used in ESI-MS, but care must be taken as they can suppress the ionization of the analyte. nih.gov The choice of solvent is also critical, with polar solvents like acetonitrile, methanol, or dichloromethane (B109758) being common choices to support the electrospray process. uvic.ca

Fragmentation analysis (MS/MS or MSⁿ) can be performed following ESI to gain structural information. By selecting the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced, which helps to confirm the structure of the sulfinate and its derivatives.

| Parent Ion (m/z) | Potential Fragment Ion | Fragment Formula | Significance |

|---|---|---|---|

| 214.88 | Loss of SO₂ | C₄HCl₂S₂⁻ | Indicates the presence of the sulfinate group. |

| 214.88 | Loss of Cl | C₄HSO₂S₂Cl⁻ | Confirms the presence of a chlorine atom on the thiophene ring. |

| 214.88 | Ring fragmentation | Various | Provides information about the thiophene core structure. |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound by probing its molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. spectroscopyonline.com The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. d-nb.info For this compound, FT-IR is used to confirm the presence of key structural features. The sample is typically prepared as a solid mixed with potassium bromide (KBr) to form a pellet, eliminating interference from solvents. d-nb.info

Key expected vibrational bands for this compound would include stretching frequencies for the S=O and S-O bonds of the sulfinate group, C-Cl bonds, and vibrations associated with the C-S and C=C bonds within the thiophene ring. The presence and position of these bands confirm the successful synthesis and structural integrity of the compound. researchgate.net

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| S=O (Sulfinate) | 1120 - 1300 | Asymmetric Stretch |

| S-O (Sulfinate) | 950 - 1100 | Symmetric Stretch |

| C-Cl (Aryl Halide) | 1000 - 1100 | Stretch |

| C=C (Thiophene Ring) | 1400 - 1600 | Stretch |

| C-S (Thiophene Ring) | 600 - 800 | Stretch |

| C-H (Thiophene Ring) | 3050 - 3150 | Stretch |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering light from a laser source and analyzing the frequency shifts that occur due to molecular vibrations. While FT-IR is sensitive to polar bonds with strong dipole moment changes, Raman spectroscopy is more effective for non-polar, symmetric bonds.

For this compound, Raman spectroscopy would be particularly useful for analyzing the C-S and S-S bonds (in potential disulfide byproducts), which often produce weak signals in FT-IR spectra. nih.gov It can also provide information on the thiophene ring structure and the sulfinate group. The combination of both FT-IR and Raman spectra offers a more complete picture of the vibrational modes of the molecule.

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C-S (Thiophene Ring) | 600 - 800 | Symmetric Stretch |

| C=C (Thiophene Ring) | 1400 - 1600 | Ring Breathing/Stretch |

| C-Cl | 550 - 750 | Stretch |

| S-O (Sulfinate) | 950 - 1100 | Stretch |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform this analysis, a high-quality single crystal of this compound must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the molecular structure within it. mdpi.com

This technique provides unambiguous data on bond lengths, bond angles, and torsional angles. For this compound, X-ray crystallography would reveal the planarity of the thiophene ring, the geometry of the sulfinate group, and the coordination environment of the sodium cation, including its interactions with the sulfinate oxygen atoms and potentially with atoms of neighboring molecules. researchgate.net The analysis of related structures, such as 2,5-dichlorothiophene (B70043) 1,1-dioxide, shows that the thiophene ring can be planar, and such data serves as a reference for what might be expected. researchgate.net This detailed structural information is invaluable for understanding the compound's reactivity and physical properties.

| Structural Parameter | Description | Expected Finding |

|---|---|---|

| Crystal System | The symmetry group of the crystal lattice. | e.g., Monoclinic, Orthorhombic nih.govresearchgate.net |

| Space Group | Describes the symmetry of the unit cell. | e.g., P2₁/c nih.gov |

| Bond Lengths (Å) | The distances between bonded atoms (e.g., C-S, C-Cl, S-O). | Provides insight into bond order and strength. |

| Bond Angles (°) | The angles between adjacent bonds. | Defines the local geometry (e.g., trigonal pyramidal at the sulfur atom). |

| Torsional Angles (°) | The rotation around bonds. | Describes the conformation of the sulfinate group relative to the ring. |

| Intermolecular Interactions | Non-covalent forces like ion-dipole or π-π stacking. | Explains the crystal packing arrangement. researchgate.net |

Single Crystal X-ray Diffraction Analysis

For instance, the analysis of various chalcone (B49325) derivatives incorporating the 2,5-dichlorothiophene moiety has provided significant insights. In the case of (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, the molecule crystallizes in the monoclinic space group P21/c. nih.gov The 2,5-dichlorothiophene ring and the 2-chlorophenyl ring are linked through a prop-2-en-1-one spacer, with a dihedral angle of 9.69 (12)° between the two rings. nih.gov The molecular structure is stabilized by intramolecular C—H···Cl and C—H···O contacts. nih.gov

Similarly, the crystal structure of (E)-1-(2,5-dichlorothiophen-3-yl)-3-o-tolylprop-2-en-1-one reveals a planar molecule with a dihedral angle of 4.27° between the 2,5-dichlorothiophenyl and tolyl rings. researchgate.net This planarity is a key feature influencing its crystal packing.

Another relevant example is 2,5-Dichlorothiophene 1,1-dioxide, which crystallizes in the monoclinic space group C2/c. nih.gov The complete molecule is generated by crystallographic twofold symmetry, with the sulfur atom residing on the rotation axis. nih.gov

The crystallographic data for these and other related compounds are summarized in the interactive table below, showcasing the diversity in crystal systems and unit cell parameters that arise from different substitutions on the 2,5-dichlorothiophene scaffold.

| Parameter | Value | Reference |

|---|

Supramolecular Assembly and Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the forces that govern its supramolecular assembly.

For derivatives of 2,5-dichlorothiophene, Hirshfeld surface analysis has been instrumental in understanding their crystal packing. The analysis of (E)-1-(2,5-dichlorothiophen-3-yl)-3-o-tolylprop-2-en-1-one revealed that the most significant intermolecular interactions are H···H (25.7%), Cl···H/H···Cl (15.6%), C···H/H···C (15.3%), and O···H/H···O (9.9%). researchgate.net These interactions collectively contribute to the formation of a three-dimensional supramolecular array. researchgate.net

In the case of (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, the Hirshfeld analysis highlighted the prevalence of Cl···H/H···Cl contacts, which accounted for 28.6% of the total interactions. nih.gov This was followed by C···H/H···C (11.9%), C···C (11.1%), and H···H (11.0%) contacts. nih.gov The molecules are linked by van der Waals forces and face-to-face π-stacking interactions between the thiophene and benzene (B151609) rings of adjacent molecules. nih.gov

The interactive table below summarizes the percentage contributions of the most significant intermolecular contacts for selected 2,5-dichlorothiophene derivatives as determined by Hirshfeld surface analysis.

| Interaction Type | Percentage Contribution (%) | Reference |

|---|

These detailed analyses of derivatives provide a strong foundation for predicting the structural and supramolecular characteristics of this compound. The presence of the sulfinate group would introduce strong potential for hydrogen bonding and coordination with the sodium cation, likely leading to a complex and well-defined three-dimensional network.

Future Research Directions and Emerging Paradigms in Sodium 2,5 Dichlorothiophene 3 Sulfinate Chemistry

Development of Novel Synthetic Methodologies

The synthesis of thiophene (B33073) derivatives has evolved significantly, moving from classical methods to more sophisticated metal-catalyzed and metal-free approaches. nih.govorganic-chemistry.org However, dedicated methodologies for preparing highly functionalized thiophene sulfinates like Sodium 2,5-dichlorothiophene-3-sulfinate are less common. Future research should focus on developing efficient, regioselective, and scalable syntheses.

Key research objectives include:

Adapting Modern Coupling Reactions: Investigating metal-catalyzed C-H functionalization or cross-coupling strategies to introduce the sulfinate group onto a pre-existing 2,5-dichlorothiophene (B70043) core. organic-chemistry.org Palladium-catalyzed cross-coupling has already shown promise for other heteroaromatic sulfinates. rsc.org

Developing One-Pot Procedures: Designing tandem reactions that form the thiophene ring and introduce the sulfinate and chloro-substituents in a single, streamlined process to improve atom and step economy.

Utilizing Novel Sulfinating Agents: Exploring new SO₂ surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which have been effective in converting aryl bromides to sodium arylsulfinates and could be adapted for thiophene-based substrates. nih.gov

Table 1: Potential Synthetic Approaches for Thiophene Sulfinates

| Methodology | Description | Potential Advantages | Key Research Challenge |

| Reduction of Sulfonyl Chlorides | The most common method for preparing sulfinates involves the reduction of corresponding sulfonyl chlorides using reagents like sodium sulfite (B76179) or zinc. nih.gov | Utilizes readily available starting materials. | Requires prior synthesis of the specific 2,5-dichlorothiophene-3-sulfonyl chloride. |

| Metal-Catalyzed Cyclization | Copper-catalyzed addition/oxidative cyclization of thioamides with alkynoates can produce substituted 2-aminothiophenes. nih.gov | High regioselectivity and functional group tolerance. | Adapting the method for the direct incorporation of a sulfinate group. |

| Halocyclization/Aromatization | One-pot synthesis of thiophenes via halocyclization of alkynoic thioesters followed by oxidative aromatization. organic-chemistry.org | Efficient construction of the substituted thiophene ring. | Controlling the position of the sulfinate group and the dichloro-substituents. |

| SO₂ Surrogate Trapping | In-situ generation of an organometallic thiophene species followed by trapping with an SO₂ surrogate like DABSO. nih.gov | Direct conversion from a halo-thiophene precursor. | Managing the reactivity of the organometallic intermediate. |

Exploration of Undiscovered Reactivity Modes